molecular formula C21H24N2O4S B10804394 ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate

Cat. No.: B10804394
M. Wt: 400.5 g/mol
InChI Key: HNLIJANHQOHCPR-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S, and it features a thiophene ring, which is known for its role in various biological activities. The structural complexity includes an acetylated quinoline moiety that contributes to its pharmacological profile .

1. Antimicrobial Properties

Compounds containing thiophene rings have demonstrated notable antimicrobial activity. This compound exhibits efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism may involve apoptosis induction in cancer cells and inhibition of tumor growth through the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It could act on various receptors, including those involved in pain and inflammation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for therapeutic use in infections caused by these pathogens.

Case Study 2: Anticancer Potential

In vitro experiments demonstrated that the compound reduced viability in human breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound at varying concentrations.

Research Findings Summary

Activity Mechanism Findings
AntimicrobialEnzyme inhibitionEffective against S. aureus and E. coli
Anti-inflammatoryCytokine modulationDecreased levels of TNF-alpha and IL-6
AnticancerApoptosis inductionReduced cell viability in breast cancer cell lines

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O4S/c1-4-27-21(26)18-13(2)19(14(3)24)28-20(18)22-17(25)12-23-11-7-9-15-8-5-6-10-16(15)23/h5-6,8,10H,4,7,9,11-12H2,1-3H3,(H,22,25)

InChI Key

HNLIJANHQOHCPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2CCCC3=CC=CC=C32

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.